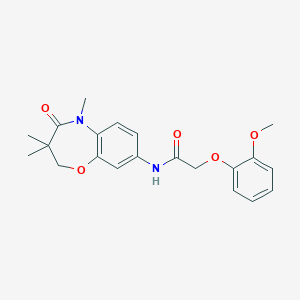
2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure includes a methoxy-substituted phenoxy group and a tetrahydro-benzoxazepine moiety, which contribute to its unique biological activity. This article reviews the biological activity of the compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N2O5 with a molecular weight of approximately 384.4 g/mol. The presence of both acetamide and oxo groups enhances its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O5 |
| Molecular Weight | 384.4 g/mol |
| Structure | Complex benzoxazepine structure |
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that similar compounds exhibit significant biological activities, including anticancer properties and antimicrobial effects. The benzoxazepine structure has been associated with various pharmacological effects, making it a promising scaffold for drug development.
Anticancer Activity
Research indicates that This compound may possess anticancer properties. Compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that related benzoxazepine derivatives showed selective cytotoxicity against human cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis through caspase-dependent pathways.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar benzoxazepine compounds have shown efficacy against various bacterial strains.
- Case Study 2 : In vitro assays revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating that modifications in the structure could enhance antimicrobial potency.
Interaction Studies
Interaction studies are crucial for understanding how the compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as molecular docking simulations and in vitro binding assays can evaluate the affinity and specificity towards target receptors or enzymes.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Complex benzoxazepine structure | Potential anticancer activity |
| N-(3,4-dimethoxybenzyl)-2-acetamide | Simple acetamide | Moderate activity reported |
| 2-(4-chlorophenoxy)-N-(3-methylbenzoxazepin)acetamide | Benzoxazepine with chloride substitution | Enhanced selectivity against certain cancer cells |
| N-(benzyl)-2-(methoxyphenyl)acetamide | Simple phenyl substitution | Limited activity compared to more complex structures |
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-21(2)13-28-18-11-14(9-10-15(18)23(3)20(21)25)22-19(24)12-27-17-8-6-5-7-16(17)26-4/h5-11H,12-13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKGBSPLBAUZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3OC)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














